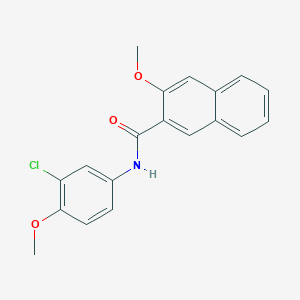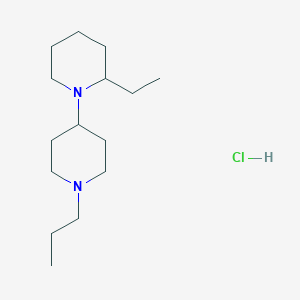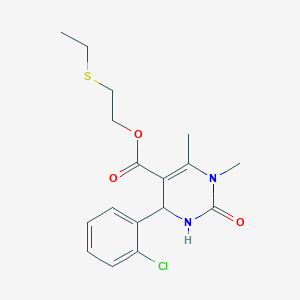![molecular formula C20H22N4O2S B4968478 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B4968478.png)
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that features a benzimidazole core, a morpholine ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound, often in the presence of a base.
Attachment of Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the benzimidazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their normal function. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes. The sulfanyl group can form covalent bonds with target molecules, leading to inhibition of enzymatic activity or other biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-benzimidazol-2-yl)ethanol: This compound features a benzimidazole core with an ethanol group, making it structurally similar but with different functional properties.
4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde: This compound has a similar sulfanyl linkage but lacks the morpholine ring, resulting in different chemical and biological activities.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: This compound includes a benzimidazole core and additional aromatic groups, making it a more complex molecule with distinct properties.
Uniqueness
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to the combination of its benzimidazole core, sulfanyl linkage, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-2-7-17-18(12-14)23-20(22-17)27-13-19(25)21-15-3-5-16(6-4-15)24-8-10-26-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCBHRNQDFYWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B4968396.png)
![(3-Chlorophenyl)-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid](/img/structure/B4968400.png)
![3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B4968408.png)


![(5E)-5-[[5-chloro-2-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4968419.png)
![[4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate](/img/structure/B4968432.png)

![2-{2-[(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID](/img/structure/B4968437.png)
![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)
![2-{1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4968454.png)
![N-[2-[(3-methylsulfanylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide](/img/structure/B4968462.png)
![(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4968463.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4968475.png)
